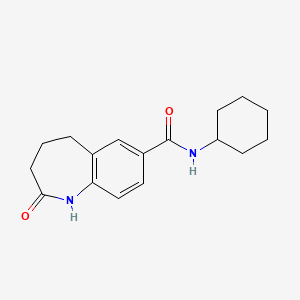
N-cyclohexyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide, commonly referred to as CTOP, is a peptide that has been extensively studied for its potential use in scientific research. CTOP is a selective antagonist of the mu-opioid receptor, which is a G protein-coupled receptor that is involved in pain regulation, reward, and addiction.
Mecanismo De Acción
CTOP is a selective antagonist of the mu-opioid receptor, which means that it binds to the receptor and blocks its activation by endogenous opioids such as endorphins. By blocking the activation of the mu-opioid receptor, CTOP can modulate the effects of opioids on pain, reward, and addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CTOP are primarily related to its ability to block the activation of the mu-opioid receptor. Studies have shown that CTOP can modulate the effects of opioids on pain, reward, and addiction. CTOP has also been shown to have effects on the immune system and the gastrointestinal tract.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CTOP in lab experiments is its selectivity for the mu-opioid receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of using CTOP is its potential for off-target effects, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the study of CTOP. One area of interest is the development of more selective antagonists of the mu-opioid receptor, which could help to further elucidate the role of this receptor in various physiological processes. Another area of interest is the investigation of the effects of CTOP on other opioid receptors, which could provide insights into the mechanisms of opioid action. Finally, there is a need for further research into the potential clinical applications of CTOP, particularly in the treatment of pain and addiction.
Métodos De Síntesis
The synthesis of CTOP involves the use of solid-phase peptide synthesis, which is a widely used method for the synthesis of peptides. The process involves the use of a resin-bound amino acid, which is sequentially coupled with other amino acids to form a peptide chain. The final product is then cleaved from the resin and purified by high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
CTOP has been extensively studied for its potential use in scientific research. It is commonly used in studies that aim to understand the role of the mu-opioid receptor in pain regulation, reward, and addiction. CTOP has also been used to investigate the effects of opioids on the immune system and the gastrointestinal tract.
Propiedades
IUPAC Name |
N-cyclohexyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-16-8-4-5-12-11-13(9-10-15(12)19-16)17(21)18-14-6-2-1-3-7-14/h9-11,14H,1-8H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXLAYRTDTXCGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC3=C(C=C2)NC(=O)CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,5-Dimethylphenoxy)-1-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B6636163.png)
![2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B6636165.png)
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B6636170.png)
![2-(2-methoxyethoxy)-N-[2-(4-methylanilino)phenyl]acetamide](/img/structure/B6636179.png)
![Methyl 2-hydroxy-3-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate](/img/structure/B6636185.png)
![N-[2-[4-(morpholin-4-ylmethyl)anilino]-2-oxoethyl]benzamide](/img/structure/B6636194.png)

![3-[[(1-Tert-butyl-5-oxopyrrolidine-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B6636223.png)

![2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-6-methoxy-1,3-benzothiazole](/img/structure/B6636236.png)
![1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea](/img/structure/B6636243.png)

![3-[[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]methyl]benzoic acid](/img/structure/B6636249.png)
![2-[4-(5-Chloro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-3-methylquinoxaline](/img/structure/B6636256.png)